Pyridine-4-carbaldehyde pyridin-2-ylhydrazone

Descripción general

Descripción

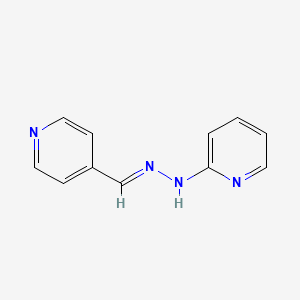

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from pyridine-4-carbaldehyde and pyridin-2-ylhydrazine, making it a valuable intermediate in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone is typically synthesized through a condensation reaction between pyridine-4-carbaldehyde and pyridin-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the hydrazone group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Pyridine-4-carboxylic acid derivatives.

Reduction: Pyridine-4-ylamines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pyridine derivatives are widely recognized for their biological activities. Pyridine-4-carbaldehyde pyridin-2-ylhydrazone has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that derivatives of pyridine exhibit significant antimicrobial properties. For instance, compounds derived from pyridine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyridine derivatives. The compound has been tested for its ability to inhibit tumor growth in vitro, demonstrating promising results against cancer cell lines .

Case Study: Antimicrobial Efficacy

A study published in 2024 evaluated a series of pyridine derivatives, including this compound, against common pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial activity .

Synthesis and Characterization

The synthesis of this compound involves the condensation reaction between pyridine-4-carbaldehyde and pyridin-2-ylhydrazine. This process can be optimized through various methods:

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Solvent-free synthesis | 85 | 150°C for 5 hours |

| Reflux method | 90 | Ethanol under reflux |

| Microwave-assisted synthesis | 95 | 100°C for 10 minutes |

The choice of synthesis method can significantly affect the yield and purity of the final product.

Material Science Applications

Pyridine derivatives are also explored in material science due to their ability to form coordination complexes with metals. This compound can act as a ligand in metal-organic frameworks (MOFs), which are materials with applications in gas storage and catalysis.

Case Study: Coordination Chemistry

A recent study demonstrated the use of this compound as a ligand for transition metals such as copper and nickel. The resulting complexes exhibited enhanced catalytic activity in organic transformations, showcasing the compound's utility beyond medicinal applications .

Computational Studies

Computational chemistry has been employed to predict the interactions between pyridine derivatives and biological targets. Molecular docking studies suggest that this compound binds effectively to specific enzymes involved in cancer pathways, indicating its potential as a lead compound for drug development .

Mecanismo De Acción

The mechanism of action of pyridine-4-carbaldehyde pyridin-2-ylhydrazone involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s hydrazone group can also participate in redox reactions, influencing cellular processes and pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Pyridine-2-carbaldehyde pyridin-2-ylhydrazone

- Pyridine-3-carbaldehyde pyridin-2-ylhydrazone

- Pyridine-4-carboxaldehyde

Uniqueness

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone is unique due to its specific structural configuration, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly useful in coordination chemistry and catalysis. Additionally, its reactivity and versatility in chemical reactions set it apart from other similar compounds.

Actividad Biológica

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone (also referred to as 4-PCA-2-PH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazone functional group, which is known for its ability to form stable complexes with metal ions. This structural feature contributes to its biological activity, particularly in coordination chemistry and catalysis.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyridine derivatives, including 4-PCA-2-PH. A study demonstrated that derivatives of pyridine exhibit significant activity against multidrug-resistant (MDR) pathogens, which are a growing concern in clinical settings. Specifically, compounds derived from pyridine scaffolds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Table 1 summarizes the antimicrobial efficacy of various pyridine derivatives:

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyridine-4-carbaldehyde hydrazone | S. aureus | 32 µg/mL |

| Pyridine-2-carbaldehyde thiosemicarbazone | Bacillus cereus | 16 µg/mL |

| 5-(methylamino)-pyridine thiosemicarbazones | E. coli | 8 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. Notably, it has shown promising results in inhibiting tumor cell proliferation. One study indicated that the compound, when complexed with copper ions, exhibited enhanced cytotoxic effects against cancer cell lines by acting as a topoisomerase inhibitor .

A detailed analysis of its anticancer activity is presented in Table 2:

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| L1210 leukemia cells | 1.3 | Inhibition of ribonucleotide reductase |

| Melanoma B16F10 cells | 1.0 | Topoisomerase inhibition |

| MCF-7 breast cancer cells | 1.4 | Induction of apoptosis |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Metal Ion Complexation : The compound forms stable complexes with metal ions (e.g., Cu²⁺), enhancing its biological activity.

- Redox Reactions : The hydrazone group can participate in redox reactions, influencing cellular processes.

- Topoisomerase Inhibition : The compound acts as an inhibitor for both type I and II topoisomerases, disrupting DNA replication in cancer cells .

Case Studies

Several case studies have provided insights into the therapeutic potential of pyridine derivatives:

- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of various pyridine derivatives found that modifications to the hydrazone structure significantly increased activity against resistant strains .

- Anticancer Research : In vivo studies using L1210 leukemia-bearing mice demonstrated that treatment with pyridine derivatives led to prolonged survival times compared to controls, indicating significant antitumor activity .

Q & A

Q. What are the standard synthetic routes for Pyridine-4-carbaldehyde pyridin-2-ylhydrazone, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via condensation of pyridine-4-carbaldehyde with pyridin-2-ylhydrazine. A common method involves refluxing equimolar amounts of the aldehyde and hydrazine in ethanol for 3–6 hours, followed by solvent removal and crystallization. For example, in analogous hydrazone syntheses (e.g., 2-acetylpyridine-4'-methylbenzoyl hydrazone), ethanol is used as the solvent, with yields exceeding 90% under optimized conditions . Key variables to optimize include stoichiometry (1:1 molar ratio), solvent polarity (ethanol or methanol), and reaction time (3–6 hours). Post-synthesis purification via recrystallization or column chromatography is recommended for analytical-grade purity.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

- Spectroscopy :

- ¹H/¹³C NMR : Confirm hydrazone bond formation (N–N linkage) via disappearance of aldehyde proton (~9–10 ppm) and appearance of imine proton (~8–9 ppm). Aromatic protons in pyridine rings appear between 7–9 ppm .

- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate hydrazone formation .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles. For example, in pyridine-4-carbaldehyde co-crystals, C=O bond distances (1.21–1.32 Å) and hydrogen-bonding patterns (O–H⋯N) are critical for structural validation . ORTEP-III is recommended for visualizing thermal ellipsoids and intermolecular interactions .

Q. How do intermolecular interactions influence the crystal packing of this compound?

Advanced Research Question

In co-crystals of pyridine-4-carbaldehyde derivatives, hydrogen-bonded trimers (e.g., with fumaric acid) form ADA-type arrays (acceptor-donor-acceptor) via O–H⋯N interactions. These interactions stabilize planar aggregates with dihedral angles of 19–26° between pyridine and acid planes . Weak C–H⋯O interactions further enhance packing density. Researchers should analyze hydrogen-bond distances (e.g., 2.5–3.0 Å for O–H⋯N) and torsional angles using SHELXL-refined data to predict solubility and stability .

Q. What computational tools are essential for refining crystallographic data and modeling reaction mechanisms?

Advanced Research Question

- Refinement : SHELXL is widely used for small-molecule refinement due to its robust handling of twinning and high-resolution data. For macromolecular interfaces, SHELXPRO bridges small-molecule and protein crystallography workflows .

- Mechanistic Modeling : DFT calculations can elucidate directing effects in reactions. For example, pyridine-4-carbaldehyde’s aldehyde group directs bis-alkylation at equivalent positions, as observed in studies of analogous aldehydes . Software like Gaussian or ORCA paired with crystallographic data (e.g., bond angles from SCXRD) enables mechanistic validation.

Q. How should researchers address discrepancies in reported spectroscopic or crystallographic data?

Advanced Research Question

Contradictions often arise from experimental variables:

- Solvent Effects : Polar solvents (e.g., DMSO) shift NMR peaks vs. non-polar solvents.

- Crystallization Conditions : Temperature and solvent evaporation rates affect polymorphism. For instance, pyridine-4-carbaldehyde co-crystallized with fumaric acid exhibits distinct H-bonding patterns under slow evaporation vs. rapid cooling .

- Instrument Calibration : Ensure NMR spectrometers are referenced to TMS and SCXRD detectors are calibrated with standard samples (e.g., NIST SRM 640c). Cross-validate data with multiple techniques (e.g., IR + SCXRD) .

Q. What biological applications have been explored for hydrazone derivatives of pyridine-4-carbaldehyde?

Basic Research Question

Hydrazones derived from pyridine aldehydes show antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa via disc diffusion assays (e.g., MIC values <50 µg/mL) . Structure-activity relationships (SARs) indicate that electron-withdrawing substituents (e.g., –NO₂, –CF₃) enhance bioactivity. Researchers should assess cytotoxicity (e.g., MTT assays) and synergism with antibiotics (e.g., checkerboard assays) for therapeutic potential .

Propiedades

IUPAC Name |

N-[(E)-pyridin-4-ylmethylideneamino]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWJJPXBTJDKLS-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NN=CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)N/N=C/C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.